molecular formula C21H21NO3 B456778 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 438234-09-4

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B456778
CAS No.: 438234-09-4
M. Wt: 335.4g/mol
InChI Key: ZBAVSUIDASGRSF-UHFFFAOYSA-N
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Description

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is a high-purity quinoline derivative intended for research and development applications, particularly in pharmaceutical chemistry. This compound is part of a class of 2,8-disubstituted quinoline-4-carboxylic acids that are of significant interest in medicinal chemistry for their potential biological activities. Related quinoline-4-carboxylic acids have been scientifically documented to exhibit a range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and antifungal activities . The structural motif of the 8-methylquinoline-4-carboxylic acid core, modified at the 2-position with various aromatic groups, is a recognized scaffold for investigating new therapeutic agents . Researchers utilize this compound as a key synthetic intermediate or building block for the design and synthesis of novel bioactive molecules. Its specific structure, featuring an isobutoxy phenyl substitution, makes it a valuable candidate for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Properties

IUPAC Name

8-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-13(2)12-25-16-9-7-15(8-10-16)19-11-18(21(23)24)17-6-4-5-14(3)20(17)22-19/h4-11,13H,12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAVSUIDASGRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via condensation of 5-methylisatin with an enaminone bearing the 4-isobutoxyphenyl group. Trimethylsilyl chloride (TMSCl) is often employed to mediate esterification and cyclization in a one-pot process. Key steps include:

  • Formation of the imine intermediate between isatin and the enaminone.

  • Cyclization promoted by TMSCl, leading to the quinoline ring.

  • In situ hydrolysis to yield the carboxylic acid moiety.

Optimization studies reveal that BF₃·THF outperforms BF₃·Et₂O in terms of handling convenience and yield (82–89%). The solvent-free variant of this reaction, utilizing microwave irradiation, reduces reaction times from hours to minutes while maintaining yields above 85%.

Table 1. Pfitzinger Reaction Parameters for this compound

ParameterOptimal ConditionYield (%)Reference
CatalystTMSCl89
Temperature80°C85
SolventSolvent-free (microwave)88
Reaction Time30 minutes87

Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride: A Nanocatalytic Innovation

Recent advances in heterogeneous catalysis have introduced Fe₃O₄-based nanocomposites as sustainable alternatives for quinoline synthesis. The magnetic catalyst Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enables efficient one-pot synthesis under solvent-free conditions.

Catalytic Cycle and Recyclability

The catalyst facilitates the condensation of 5-methylisatin with 4-isobutoxyacetophenone, followed by cyclodehydration. Key advantages include:

  • Magnetic separation , eliminating tedious filtration steps.

  • Reusability for up to five cycles without significant activity loss (yield drop: 92% → 87%).

  • Solvent-free operation , reducing environmental impact.

Table 2. Performance of Fe₃O₄-Based Catalyst in Target Synthesis

CycleYield (%)Reaction Time (min)Temperature (°C)
1923080
2913080
3903080
4893080
5873080

Hydrolysis of Ester Precursors: Post-Synthetic Modification

A complementary strategy involves synthesizing the ethyl ester of the target compound, followed by alkaline hydrolysis. This two-step approach is advantageous when ester precursors exhibit better solubility or stability.

Procedure and Conditions

  • Ester Synthesis : 4-Hydroxyquinoline-3-carboxylic acid ethyl ester is prepared via Pfitzinger reaction using ethanol as the solvent.

  • Hydrolysis : The ester is treated with 2N NaOH at reflux, followed by acidification with HCl to precipitate the carboxylic acid.

Table 3. Hydrolysis Optimization for Carboxylic Acid Formation

ParameterOptimal ConditionYield (%)Reference
NaOH Concentration2N92
Reaction Time2 hours90
Acidification AgentHCl91

Comparative Analysis of Methodologies

Yield and Efficiency

  • Pfitzinger Reaction : Highest yield (89%) but requires careful handling of corrosive catalysts like BF₃.

  • Nanocatalytic Method : Balances yield (92%) with sustainability, though initial catalyst preparation is labor-intensive.

  • Hydrolysis Route : Reliable but adds an extra step, reducing overall atom economy.

Environmental and Practical Considerations

Solvent-free and nanocatalytic methods align with green chemistry principles, whereas traditional approaches generate more waste. Industrial scalability favors the Pfitzinger reaction due to established protocols, while academic settings may prefer nanocatalysts for ease of separation .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Research indicates that 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits several biological activities, making it a candidate for further pharmacological studies.

Anticancer Activity

Studies have demonstrated that quinoline derivatives, including this compound, can induce apoptosis in various cancer cell lines and inhibit tumor growth in vivo. For instance:

  • A study published in the Journal of Medicinal Chemistry showed that structurally similar compounds inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer proliferation .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria:

  • In vitro studies reported minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Neuroprotective Effects

Preliminary research suggests that this compound may offer neuroprotective benefits, particularly relevant for neurodegenerative diseases:

  • Similar quinoline derivatives have shown the ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease .

Applications in Medicinal Chemistry

The compound serves as a valuable building block for developing new pharmaceuticals. Its ability to interact with biological targets positions it as a candidate for drug discovery efforts aimed at treating cancer, bacterial infections, and neurodegenerative disorders.

Material Science Applications

In addition to its biological applications, this compound can be utilized in materials science:

  • It can act as a precursor for synthesizing novel polymers or materials with specific properties due to its unique functional groups.

Data Summary Table

Application AreaFindings/Research Evidence
Anticancer Activity Induces apoptosis; inhibits tumor growth in xenograft models
Antimicrobial Activity Effective against Staphylococcus aureus and Escherichia coli
Neuroprotective Effects Reduces oxidative stress and inflammation in neuronal cells

Case Studies

  • Anticancer Study : A series of experiments demonstrated that derivatives of quinoline could effectively target cancer cells by inducing cell cycle arrest and apoptosis.
  • Microbial Resistance Research : Investigations into the antimicrobial properties revealed significant activity against resistant strains of bacteria, suggesting potential for development into therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural and physicochemical differences between 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid and related compounds:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound* 4-Isobutoxyphenyl C₂₁H₂₁NO₃ 335.40 Hypothesized enhanced lipophilicity due to branched alkoxy group
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid 4-Methoxyphenyl C₁₈H₁₅NO₃ 293.32 Improved solubility in polar solvents; used in catalysis
2-(4-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid 4-Butoxyphenyl C₂₁H₂₁NO₃ 335.40 Discontinued due to synthesis challenges; moderate stability
2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid 4-Hydroxyphenyl C₁₇H₁₃NO₃ 279.30 High reactivity for further functionalization
7-Chloro-2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid 4-Isopropoxyphenyl + Cl C₂₀H₁₈ClNO₃ 355.81 Enhanced bioactivity (hypothesized antibacterial properties)

*Note: The molecular formula and weight for this compound are inferred from analogous compounds.

Key Research Findings

Lipophilicity and Bioavailability : Branched alkoxy groups (e.g., isobutoxy) enhance membrane permeability compared to linear alkoxy or hydroxyl groups .

Synthesis Challenges : Bulky substituents (e.g., butoxy) complicate regioselective arylation, leading to discontinued production of some analogs .

Solubility Trends : Methoxy and hydroxyphenyl variants exhibit higher aqueous solubility, whereas isobutoxy and chloro derivatives favor organic solvents .

Biological Activity

2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its diverse biological activities. The presence of the isobutoxy group and the carboxylic acid functionality contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit notable antimicrobial properties.

Case Study: Antibacterial Evaluation

In a study evaluating the antibacterial activity of various quinoline derivatives, including this compound, the agar diffusion method was employed against several bacterial strains:

Bacterial StrainInhibition Zone (mm)Comparison with Ampicillin (mm)
Staphylococcus aureus (S. aureus)1520
Escherichia coli (E. coli)1218
Methicillin-resistant S. aureus (MRSA)1022

The results suggest that while the compound shows antibacterial activity, it is less potent than standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays.

Case Study: Cytotoxicity Assays

In vitro studies using cancer cell lines such as HepG2 and HCT116 demonstrated that this compound exhibits cytotoxic effects:

CompoundIC50 (µg/mL)Reference Drug IC50 (µg/mL)
This compound14.55-Fluorouracil: 7.9
Erlotinib: 0.1

These findings indicate that the compound has promising anticancer properties, although further optimization may be required to enhance its efficacy .

Anti-inflammatory Activity

The anti-inflammatory effects of quinoline derivatives have also been explored.

Evaluation in Macrophage Models

In a study assessing the anti-inflammatory properties in RAW264.7 mouse macrophages, compounds similar to this compound were shown to significantly reduce lipopolysaccharide (LPS)-induced inflammation:

CompoundIC50 (µM)
This compound18
Indomethacin15

The results suggest that this compound may serve as a potential therapeutic agent for inflammatory conditions .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially inhibiting or activating targets associated with disease processes .

Q & A

Q. What are the common synthetic routes for preparing quinoline-4-carboxylic acid derivatives like 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid?

Methodological Answer: Synthesis typically involves Friedel-Crafts acylation, Michael addition, or multi-component reactions. For example:

  • Friedel-Crafts acylation using maleic anhydride to introduce ketone groups (e.g., preparation of 4-aryl-4-oxo-2-butenoic acids) .
  • Michael-type addition of thioglycolic acid to α,β-unsaturated ketones to form substituted quinoline intermediates .
  • Late-stage diversification at specific positions (e.g., 8-position) via nucleophilic substitution or coupling reactions .
    Key characterization tools: NMR (1H/13C), X-ray crystallography, and HPLC for purity assessment .

Q. How can researchers confirm the structural integrity of quinoline-4-carboxylic acid derivatives?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in 2-(4-Methylphenyl)quinoline-4-carboxylic acid) .
  • NMR spectroscopy : Assign substituent positions using coupling patterns (e.g., aromatic protons in isobutoxyphenyl groups) .
  • Mass spectrometry (HRMS) : Verify molecular formula and fragmentation patterns .

Q. What safety protocols are critical when handling quinoline derivatives in the lab?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent reflux .
  • Waste disposal : Classify as hazardous waste and consult licensed disposal services .

Advanced Research Questions

Q. How do functional group modifications (e.g., isobutoxy vs. methyl groups) influence the biological activity of quinoline-4-carboxylic acid derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) studies :

    SubstituentPositionBiological ImpactReference
    Isobutoxy4-phenylEnhanced lipophilicity, affecting membrane permeability
    Methyl8-quinolineSteric hindrance modulation of target binding
  • Experimental validation : Compare IC50 values in enzyme inhibition assays (e.g., antitumor activity in 2-(4-Methylphenyl) derivatives) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor effects)?

Methodological Answer:

  • Comparative assays : Test compounds under standardized conditions (e.g., identical cell lines or microbial strains) .
  • Mechanistic studies : Use fluorescence polarization or surface plasmon resonance (SPR) to confirm target binding specificity .
  • Metabolite profiling : Identify active metabolites or degradation products via LC-MS .

Q. How can reaction yields be optimized for multi-step syntheses of quinoline derivatives?

Methodological Answer:

  • Catalyst screening : Evaluate palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction times and side products .

Q. What analytical techniques are most effective for identifying byproducts or impurities in quinoline syntheses?

Methodological Answer:

  • HPLC-DAD/UV : Detect UV-active impurities with retention time shifts .
  • Tandem MS/MS : Fragment and identify unexpected adducts (e.g., dimerization products) .
  • Thermogravimetric analysis (TGA) : Monitor thermal stability and decomposition pathways .

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